2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide
Description
This compound features a thiazolo[4,5-f]quinoline core fused with a 5-methoxy group and a 2-(4-chlorophenoxy)acetamide substituent. The Z-configuration at the imine bond (C=N) is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors involved in inflammation or cancer pathways .
Properties
Molecular Formula |
C19H14ClN3O3S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-9-15-18(13-3-2-8-21-17(13)14)23-19(27-15)22-16(24)10-26-12-6-4-11(20)5-7-12/h2-9H,10H2,1H3,(H,22,23,24) |
InChI Key |
SPFSBTIDFZTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures, with adjustments to accommodate larger volumes and ensure consistent quality. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s oxidation state.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce thiazolidine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thiazolo[4,5-f]quinoline core distinguishes this compound from analogs with alternative fused-ring systems. Key comparisons include:
Key Observations :
- Thiazolo[4,5-f]quinoline vs.
- Oxazolo[4,5-b]pyridine: Replacement of sulfur with oxygen reduces electron deficiency, possibly diminishing intercalation capacity compared to thiazoloquinoline derivatives .
Substituent Variations
The 4-chlorophenoxy group is a hallmark of this compound. Comparisons with other substituents:
Key Observations :
Key Observations :
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a thiazole-fused quinoline derivative that has garnered attention for its potential biological activities, particularly in cancer research and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₂S
- Molecular Weight : 344.84 g/mol
The compound features a thiazole ring fused with a quinoline structure, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide may exert their effects through:
- Kinase Inhibition : Many thiazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound's structure suggests potential activity against various protein kinases.
- Antiproliferative Activity : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cell Viability Assays : The compound was tested against several human cancer cell lines (e.g., MCF-7, HCT-116). Results indicated a dose-dependent reduction in cell viability with IC50 values in the micromolar range.
Kinase Activity Profiling
A series of kinase assays revealed that the compound exhibits selective inhibition of several kinases:
| Kinase | % Inhibition at 10 µM | % Inhibition at 1 µM |
|---|---|---|
| CDK9 | 85 | 40 |
| GSK-3β | 70 | 20 |
| DYRK1A | 90 | 50 |
These results suggest that the compound may be particularly effective against DYRK1A and CDK9, which are implicated in various cancers.
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Study on Anticancer Efficacy : A study evaluated a series of thiazole derivatives and found that those with structural similarities to our compound exhibited significant anticancer properties in vivo. The study reported extended survival rates in tumor-bearing mice treated with these compounds compared to control groups .
- Kinase Selectivity Investigation : Another investigation focused on the selectivity of thiazole-based compounds toward specific kinases. The results indicated that modifications in the thiazole ring significantly affected kinase inhibition profiles, suggesting a promising avenue for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
